molecular formula C23H26N2O8 B5001863 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone;oxalic acid

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone;oxalic acid

Cat. No.: B5001863
M. Wt: 458.5 g/mol
InChI Key: RUPVYFGQKRIGLO-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a benzodioxole moiety and a methylphenoxy group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone typically involves multiple steps, including the formation of the piperazine ring, the introduction of the benzodioxole moiety, and the attachment of the methylphenoxy group. Common reagents used in these reactions include piperazine, benzodioxole derivatives, and methylphenol. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like Pd/C.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzodioxole moiety using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaH or LDA in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile
  • 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine

Uniqueness

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4.C2H2O4/c1-16-2-5-18(6-3-16)25-14-21(24)23-10-8-22(9-11-23)13-17-4-7-19-20(12-17)27-15-26-19;3-1(4)2(5)6/h2-7,12H,8-11,13-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPVYFGQKRIGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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